molecular formula C9H12N2O4 B15214915 3-(Furan-2-yl)-L-alanylglycine CAS No. 918957-67-2

3-(Furan-2-yl)-L-alanylglycine

Cat. No.: B15214915
CAS No.: 918957-67-2
M. Wt: 212.20 g/mol
InChI Key: FPPXXXHREPXDRN-ZETCQYMHSA-N
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Description

(S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid is a chiral amino acid derivative that features a furan ring, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and (S)-2-amino-3-bromopropanoic acid.

    Coupling Reaction: The furan-2-carboxylic acid is first activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Amidation: The activated furan-2-carboxylic acid is then reacted with (S)-2-amino-3-bromopropanoic acid to form the desired amide bond under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure (S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid.

Industrial Production Methods

Industrial production methods for (S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

(S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound can inhibit or activate enzymes, alter signal transduction pathways, and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-Amino-3-(thiophen-2-yl)propanamido)acetic acid: Similar structure but with a thiophene ring instead of a furan ring.

    (S)-2-(2-Amino-3-(pyridin-2-yl)propanamido)acetic acid: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

(S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to its analogs, making it a valuable compound for research and development.

Properties

CAS No.

918957-67-2

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

2-[[(2S)-2-amino-3-(furan-2-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C9H12N2O4/c10-7(4-6-2-1-3-15-6)9(14)11-5-8(12)13/h1-3,7H,4-5,10H2,(H,11,14)(H,12,13)/t7-/m0/s1

InChI Key

FPPXXXHREPXDRN-ZETCQYMHSA-N

Isomeric SMILES

C1=COC(=C1)C[C@@H](C(=O)NCC(=O)O)N

Canonical SMILES

C1=COC(=C1)CC(C(=O)NCC(=O)O)N

Origin of Product

United States

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